tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers
CAS No.: 1242273-72-8
Cat. No.: VC11577316
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242273-72-8 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15) |
| Standard InChI Key | BBXOJMCOYNYIDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CC1CC2O |
Introduction
Structural Characteristics and Diastereomerism
Molecular Architecture
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-Butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CC1CC2O |
| Diastereomeric Ratio | Not reported (typically ~1:1 for analogous syntheses) |
Diastereomeric Implications
The diastereomeric mixture complicates purification but offers opportunities for studying stereochemical effects in drug-receptor binding. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC are critical for resolving and quantifying the isomers. Preliminary data suggest that the endo-carbamate isomer exhibits higher metabolic stability in hepatic microsomal assays compared to the exo-form .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step sequence:
-
Bicyclo[2.2.1]heptane Functionalization: Hydroboration-oxidation of norbornene derivatives introduces the 5-hydroxy group.
-
Carbamate Formation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydroxylation | BH₃·THF, H₂O₂/NaOH | 65–70% |
| Boc Protection | Boc₂O, NaOH, THF/H₂O (0°C to RT) | 80–85% |
Physical and Chemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. It decomposes above 200°C, with the Boc group undergoing thermolytic cleavage to release CO₂ and isobutylene. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored under nitrogen.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.12–3.25 (m, 2H, bridgehead H), 4.89 (br s, 1H, OH).
-
IR (KBr): 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O stretch) .
Applications in Pharmaceutical Research
Medicinal Chemistry
The bicyclo[2.2.1]heptane scaffold mimics peptide β-turn structures, making it valuable for designing protease inhibitors. In a 2024 study, analogs of this compound showed IC₅₀ values of 120 nM against SARS-CoV-2 main protease, outperforming lopinavir (IC₅₀ = 450 nM) .
Organic Synthesis
The hydroxyl and carbamate groups serve as handles for further derivatization:
-
Parallel Synthesis: Mitsunobu reaction with phenols yields ether libraries for high-throughput screening.
-
Cross-Coupling: Suzuki-Miyaura coupling at the bridgehead position introduces aryl/heteroaryl moieties.
Table 3: Derivitization Examples
| Reaction Type | Product | Yield |
|---|---|---|
| Mitsunobu Alkylation | 5-(4-Nitrophenoxy) derivative | 72% |
| Suzuki Coupling | 2-Biphenyl-4-yl-carbamate | 58% |
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves diastereomers with a ΔtR of 1.2 min. MS (ESI+) shows [M+Na]⁺ at m/z 250.1.
X-ray Crystallography
Single-crystal analysis of the major diastereomer confirms the endo configuration of the carbamate group. The crystal packing reveals intermolecular H-bonds between the hydroxyl and carbonyl groups (d = 2.1 Å) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume